

Sulforhodamine 101: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Texas Red*

Cat. No.: *B7765191*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties and applications of Sulforhodamine 101 (SR101), a versatile fluorescent dye. This document summarizes its chemical and physical characteristics, details experimental protocols for its use in key applications, and provides visualizations of experimental workflows and spectroscopic principles.

Core Properties of Sulforhodamine 101

Sulforhodamine 101 is a water-soluble, red fluorescent dye widely utilized in various biological and biomedical research applications. Its chemical and physical properties are summarized in the tables below, providing a quick reference for experimental design and execution.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	9-(2,4-Disulfophenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium inner salt	[1]
Molecular Formula	C ₃₁ H ₃₀ N ₂ O ₇ S ₂	[2][3]
Molecular Weight	606.71 g/mol	[1]
CAS Number	60311-02-6	[2]
Appearance	Solid	
Purity	≥95%	

Spectroscopic Properties

Property	Value	Solvent/Conditions	Reference
Absorption Maximum (λ _{abs})	~586 nm	Water	
Emission Maximum (λ _{em})	~605 nm	Water	
Molar Extinction Coefficient (ε)	≥105,000 cm ⁻¹ M ⁻¹	Ethanol (at 573-579 nm)	
Quantum Yield (Φ)	0.9	Ethanol	

Solubility

Solvent	Solubility
Water	Soluble
Dimethyl sulfoxide (DMSO)	Soluble
Ethanol	Soluble
Methanol	1 mg/mL

Note: Specific quantitative data for pKa, photobleaching quantum yield, and LD50 are not readily available in the reviewed literature.

Experimental Protocols

Sulforhodamine 101 is prominently used as a fluorescent marker for astrocytes in brain tissue and for total protein staining in flow cytometry. The following are detailed methodologies for these key applications.

In Vivo Two-Photon Imaging of Cortical Astrocytes (Topical Application)

This protocol is adapted from established methods for labeling and imaging astrocytes in the rodent cortex.

Materials:

- Sulforhodamine 101 (SR101)
- Artificial cerebrospinal fluid (ACSF)
- Anesthetized rodent (e.g., mouse or rat)
- Surgical equipment for craniotomy
- Two-photon microscope

Procedure:

- Anesthetize the animal and secure its head in a stereotaxic frame.
- Perform a craniotomy over the brain region of interest, carefully removing the dura mater.
- Prepare a 100 μ M to 1 mM solution of SR101 in ACSF.
- Topically apply the SR101 solution to the exposed cortical surface for 5-20 minutes.
- After incubation, gently rinse the cortical surface with fresh ACSF to remove excess dye.
- To stabilize the preparation for imaging, cover the craniotomy with agarose and a glass coverslip.
- Proceed with *in vivo* two-photon imaging. Astrocytes and oligodendrocytes in the upper cortical layers should be brightly labeled.

Staining of Astrocytes in Acute Brain Slices

This protocol describes the staining of astrocytes in freshly prepared brain slices.

Materials:

- Sulforhodamine 101 (SR101)
- Carbogenated artificial cerebrospinal fluid (ACSF)
- Acute brain slices

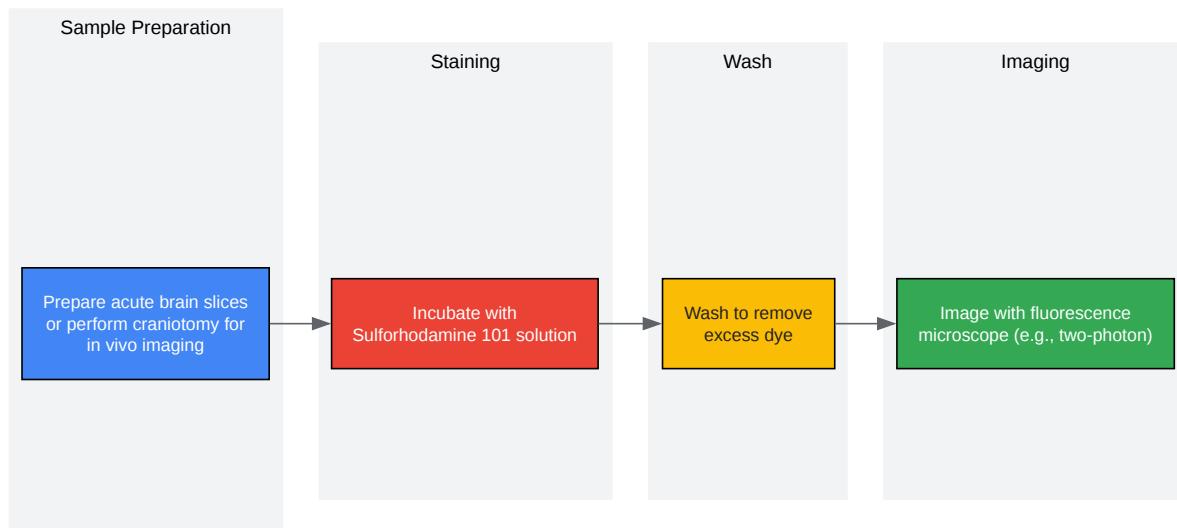
Procedure:

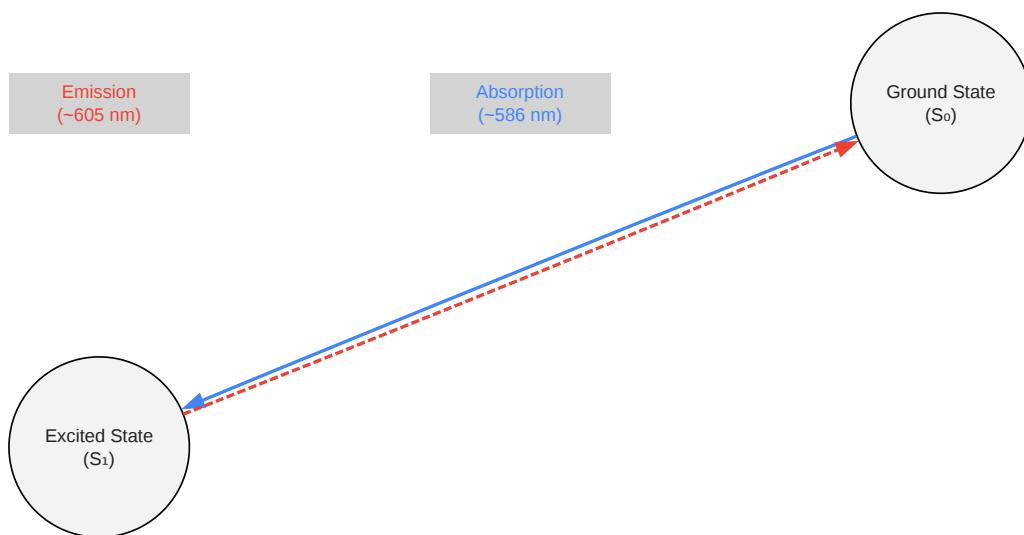
- Prepare acute brain slices from the region of interest.
- Incubate the slices in carbogenated ACSF containing 0.5–1 μ M SR101 for 20–30 minutes at 34–37°C.
- Transfer the slices to fresh, carbogenated ACSF for a washout period of 10-30 minutes to remove excess dye.
- Mount the slices in a recording chamber for imaging.

Flow Cytometry for Total Cellular Protein Staining

This protocol outlines the use of Sulforhodamine 101 for the quantification of total cellular protein by flow cytometry.

Materials:


- Cell suspension
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 70% ethanol)
- Sulforhodamine 101 (SR101) staining solution (concentration to be optimized for cell type)
- Flow cytometer with appropriate laser and filters (e.g., 488 nm excitation and >600 nm emission)


Procedure:

- Harvest and wash cells with PBS.
- Fix the cells in 70% ethanol on ice for at least 30 minutes.
- Wash the fixed cells with PBS to remove the ethanol.
- Resuspend the cell pellet in the SR101 staining solution.
- Incubate for a predetermined optimal time at room temperature in the dark.
- Analyze the stained cells on a flow cytometer. The fluorescence intensity will be proportional to the total protein content.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the fundamental principles of fluorescence.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulforhodamine 101 | Neuron and Astrocyte Probes | Tocris Bioscience [tocris.com]
- 2. Sulforhodamine 101 (CAS 60311-02-6) | Abcam [abcam.com]
- 3. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Sulforhodamine 101: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7765191#basic-properties-of-sulforhodamine-101>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com